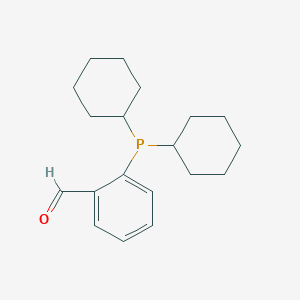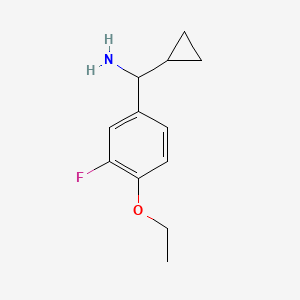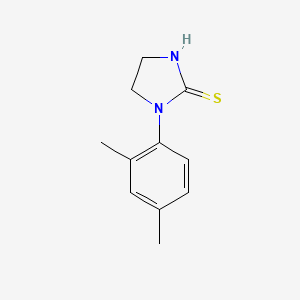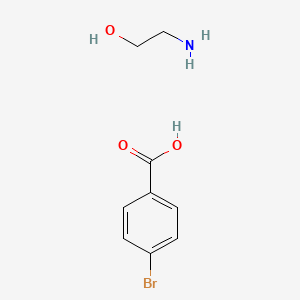![molecular formula C10H23IN2O3Si B14235715 1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 397330-33-5](/img/structure/B14235715.png)
1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide is a compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The presence of the trimethoxysilyl group in its structure makes it particularly interesting for applications involving surface modification and catalysis.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the reaction of 1-methylimidazole with 3-chloropropyltrimethoxysilane, followed by the addition of iodine to form the iodide salt. The reaction conditions usually include the use of an inert atmosphere and controlled temperatures to ensure the purity and yield of the product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation Reactions: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are useful in creating cross-linked polymeric structures.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide has several scientific research applications:
Surface Modification: The compound is employed in the modification of surfaces to enhance their properties, such as hydrophobicity, adhesion, and biocompatibility.
Material Science: It is used in the preparation of hybrid materials and nanocomposites, where its ability to form siloxane bonds is advantageous.
Biomedical Applications: The compound’s unique structure allows it to be used in drug delivery systems and as a component in bioactive coatings.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide involves its ability to interact with various molecular targets through its imidazolium and trimethoxysilyl groups. The imidazolium group can participate in ionic interactions, while the trimethoxysilyl group can undergo hydrolysis and condensation reactions to form stable siloxane bonds. These interactions enable the compound to act as an effective catalyst and surface modifier .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide include:
1-Methyl-3-[3-(triethoxysilyl)propyl]-imidazolium chloride: This compound has similar properties but with triethoxysilyl groups instead of trimethoxysilyl groups.
3-(Trimethylsilyl)-1-propanol: This compound contains a trimethylsilyl group and is used in similar applications involving surface modification.
3-(Methacryloyloxy)propyltrimethoxysilane: This compound is used in the preparation of polymeric materials and has similar silane functionality.
The uniqueness of this compound lies in its combination of imidazolium and trimethoxysilyl groups, which provide a versatile platform for various applications in catalysis, material science, and biomedical fields.
Eigenschaften
CAS-Nummer |
397330-33-5 |
|---|---|
Molekularformel |
C10H23IN2O3Si |
Molekulargewicht |
374.29 g/mol |
IUPAC-Name |
trimethoxy-[3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propyl]silane;iodide |
InChI |
InChI=1S/C10H22N2O3Si.HI/c1-11-7-8-12(10-11)6-5-9-16(13-2,14-3)15-4;/h7-8H,5-6,9-10H2,1-4H3;1H |
InChI-Schlüssel |
YFGJHABKHJJFOG-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1CN(C=C1)CCC[Si](OC)(OC)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane](/img/structure/B14235652.png)


![Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester](/img/structure/B14235681.png)

![3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14235689.png)



![Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis-](/img/structure/B14235717.png)
![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
